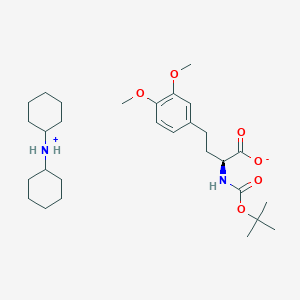

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a dimethoxyphenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Butanoate Backbone: The protected amino acid is then coupled with a suitable butanoate derivative under controlled conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.

Hydrolysis: The ester bond in the butanoate backbone can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenated precursors and strong nucleophiles or electrophiles are employed.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl ring.

Scientific Research Applications

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but lacks the dimethoxy groups.

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dihydroxyphenyl)butanoate: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

The presence of the dimethoxyphenyl group in Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate imparts unique chemical properties, such as increased lipophilicity and altered reactivity. These characteristics make it distinct from other similar compounds and contribute to its specific applications in research and industry.

Biological Activity

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C22H42N2O5

- Molecular Weight : 414.58 g/mol

- CAS Number : 349545-91-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group is significant as it can influence the compound's solubility and stability, which are critical for its bioactivity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of migration |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

-

Study on Cytotoxicity :

A study published in Cancer Research evaluated the cytotoxic effects of various derivatives of Dicyclohexylammonium compounds on HeLa cells. The results indicated that modifications to the side chains significantly influenced cytotoxicity levels, with the dimethoxyphenyl derivative exhibiting the highest activity . -

Inflammation Model :

In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Properties

Molecular Formula |

C29H48N2O6 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

dicyclohexylazanium;(2S)-4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |

InChI Key |

OVFLZKJAFFWINJ-YDALLXLXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.